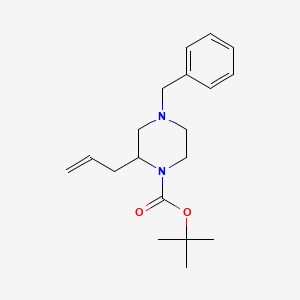
Tert-butyl 2-allyl-4-benzylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE: is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a benzyl group, and a prop-2-en-1-yl group attached to a piperazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through alkylation reactions using allyl halides.
Protection with Tert-Butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the piperazine ring or the allyl group, leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated piperazine derivatives.
Substitution: Functionalized piperazine derivatives with various substituents.
Scientific Research Applications
TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in the study of piperazine derivatives’ interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE depends on its specific application:
Biological Activity: The compound interacts with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Chemical Reactivity: The presence of reactive functional groups, such as the allyl and benzyl groups, allows the compound to participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Comparison with Similar Compounds
TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE can be compared with other piperazine derivatives, such as:
TERT-BUTYL 4-(2-ETHOXY-2-OXOETHYL)PIPERAZINE-1-CARBOXYLATE: This compound features an ethoxy-oxoethyl group instead of the benzyl and allyl groups, leading to different chemical reactivity and biological activity.
TERT-BUTYL 4-(2-HYDRAZINO-2-OXOETHYL)PIPERAZINE-1-CARBOXYLATE: The hydrazino-oxoethyl group introduces additional hydrogen bonding capabilities, affecting the compound’s interactions with biological targets.
The uniqueness of TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions.
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-2-prop-2-enylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-5-9-17-15-20(14-16-10-7-6-8-11-16)12-13-21(17)18(22)23-19(2,3)4/h5-8,10-11,17H,1,9,12-15H2,2-4H3 |
InChI Key |
ZPBGCZYZPUNGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC=C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















